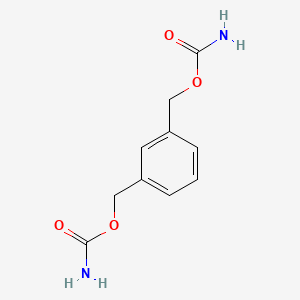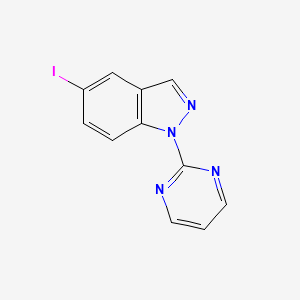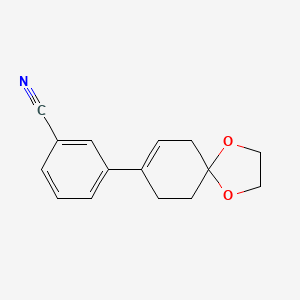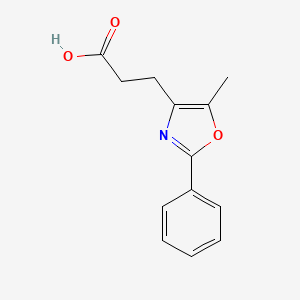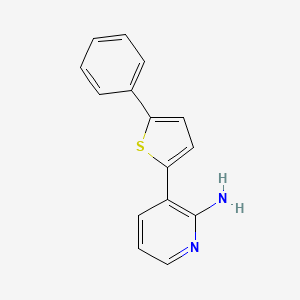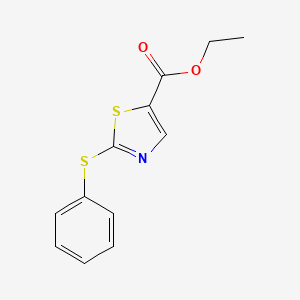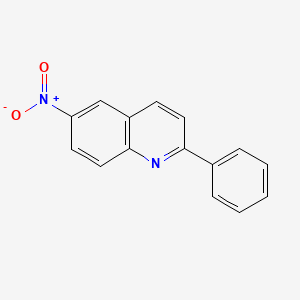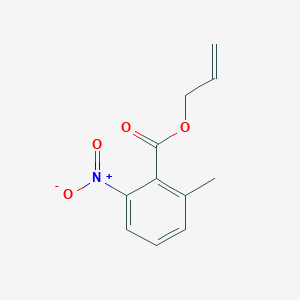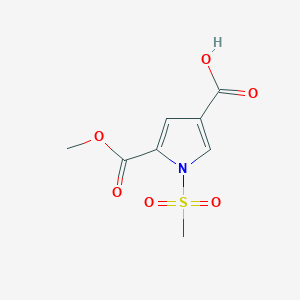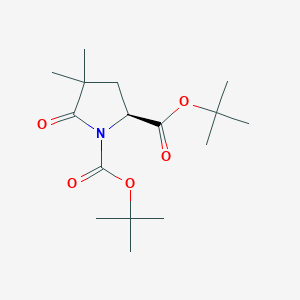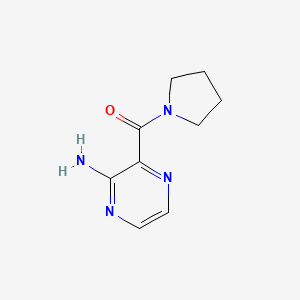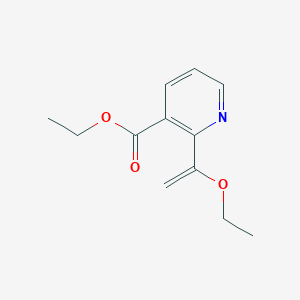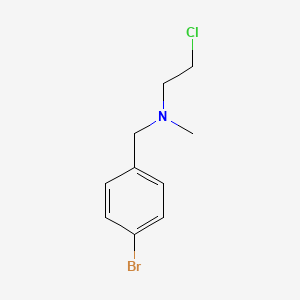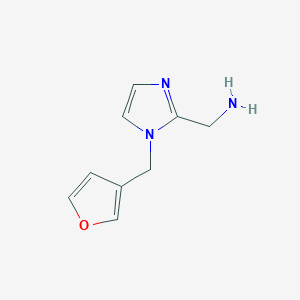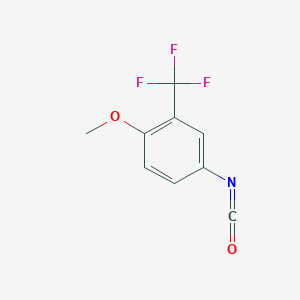
4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an isocyanate group (-NCO) attached to a phenyl ring substituted with a methoxy group (-OCH3) and a trifluoromethyl group (-CF3).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene typically involves the reaction of 4-methoxy-3-trifluoromethylphenylamine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows: [ \text{4-Methoxy-3-trifluoromethylphenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of isocyanates, including this compound, often relies on the phosgene method due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and safety concerns associated with phosgene. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as alternative reagents .
化学反应分析
Types of Reactions
4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amides.
Cycloaddition: Participates in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Water: Hydrolyzes to form carbamic acid, which decomposes to amine and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amides: Formed from the reaction with water.
科学研究应用
4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene is utilized in various scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the production of polymers and coatings.
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
作用机制
The mechanism of action of 4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene involves the reactivity of the isocyanate group (-NCO). This group readily reacts with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
相似化合物的比较
Similar Compounds
3-Trifluoromethylphenyl isocyanate: Similar structure but lacks the methoxy group.
4-Methoxyphenyl isocyanate: Similar structure but lacks the trifluoromethyl group.
Uniqueness
4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. These substituents influence the compound’s reactivity and properties, making it distinct from other isocyanates.
属性
CAS 编号 |
16588-76-4 |
|---|---|
分子式 |
C9H6F3NO2 |
分子量 |
217.14 g/mol |
IUPAC 名称 |
4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F3NO2/c1-15-8-3-2-6(13-5-14)4-7(8)9(10,11)12/h2-4H,1H3 |
InChI 键 |
CSBHONBMAUEBFH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)N=C=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


